molecular formula C24H29N5O3 B10773025 4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Cat. No.: B10773025
M. Wt: 435.5 g/mol
InChI Key: RMRFSIAFQBYBSN-UHFFFAOYSA-N
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Description

AZ4800 is a synthetic organic compound that belongs to the class of gamma secretase modulators. It has been primarily studied for its potential in targeting amyloid beta production, which is a key factor in the pathology of Alzheimer’s disease. The compound has shown promise in reducing the levels of amyloid beta peptides, making it a potential candidate for therapeutic interventions in neurodegenerative diseases .

Preparation Methods

The synthesis of AZ4800 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of AZ4800 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

AZ4800 undergoes several types of chemical reactions, including:

    Oxidation: AZ4800 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: Various substitution reactions can be performed on AZ4800 to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AZ4800 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

AZ4800 exerts its effects by modulating the activity of gamma secretase, an enzyme complex involved in the cleavage of amyloid precursor protein. By altering the activity of gamma secretase, AZ4800 reduces the production of amyloid beta peptides, which are implicated in the formation of amyloid plaques in Alzheimer’s disease. The compound specifically targets the gamma secretase complex and affects the cleavage process, leading to a decrease in the levels of amyloid beta peptides .

Comparison with Similar Compounds

AZ4800 is unique among gamma secretase modulators due to its specific structure and mechanism of action. Similar compounds include:

AZ4800 stands out due to its specific targeting of the gamma secretase complex and its potential for combination therapy with other modulators and inhibitors.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C24H29N5O3/c1-16-12-29(15-25-16)22-8-7-17(11-23(22)30-2)26-24-27-20-9-10-31-13-19(20)21(28-24)14-32-18-5-3-4-6-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3,(H,26,27,28)

InChI Key

RMRFSIAFQBYBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(COCC4)C(=N3)COC5CCCC5)OC

Origin of Product

United States

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